2-(6-Bromohexoxy)-1,3-dimethylbenzene
Description
2-(6-Bromohexoxy)-1,3-dimethylbenzene is a brominated aromatic compound characterized by a benzene ring substituted with two methyl groups at the 1- and 3-positions and a 6-bromohexoxy chain at the 2-position. The bromohexoxy group consists of a six-carbon alkyl chain terminated by a bromine atom, which enhances the compound’s reactivity in nucleophilic substitution reactions. This structural feature distinguishes it from simpler methyl-substituted benzenes and enables its use as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and polymers .
The compound’s molecular formula is C₁₅H₂₁BrO, with an average molecular weight of 297.23 g/mol. Its lipophilicity, conferred by the bromohexyl chain, suggests moderate solubility in organic solvents like dichloromethane or ethyl acetate, though aqueous solubility is likely low.
Properties
IUPAC Name |
2-(6-bromohexoxy)-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-12-8-7-9-13(2)14(12)16-11-6-4-3-5-10-15/h7-9H,3-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUODCAHNFOBKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromohexoxy)-1,3-dimethylbenzene typically involves the nucleophilic substitution reaction of 1,3-dimethylbenzene with 6-bromohexanol. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromohexoxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(6-azidohexoxy)-1,3-dimethylbenzene, while oxidation with potassium permanganate could produce 2-(6-hydroxyhexoxy)-1,3-dimethylbenzene .
Scientific Research Applications
2-(6-Bromohexoxy)-1,3-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and liquid crystals.
Biological Studies: It can be used as a probe or a building block in the synthesis of biologically active compounds.
Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications, including as antimicrobial or anticancer agents
Mechanism of Action
The mechanism of action of 2-(6-Bromohexoxy)-1,3-dimethylbenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine is attached. This results in the formation of a new carbon-nucleophile bond .
Comparison with Similar Compounds
Structural Analogs
Key Observations :
- The bromohexoxy chain in this compound provides synthetic versatility compared to non-brominated analogs like m-xylene.
- Dichloro and ethoxy substitutions in related compounds (e.g., ) increase molecular weight and polarity but reduce nucleophilic reactivity compared to the bromine-terminated chain .
Toxicity and Environmental Impact
- Substituted Benzene Toxicity: ranks dimethylbenzenes (xylenes) as less toxic than halogenated derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
